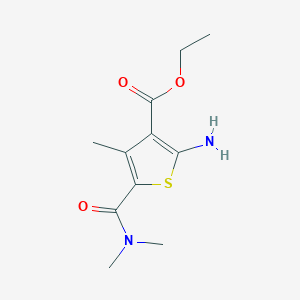

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, also known as EAMMTC, is an organic compound that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. EAMMTC is a derivative of thiophene, a heterocyclic aromatic compound, and contains an amide group, an alkyl group, and a carboxylic acid group. It is a small molecule that can be synthesized in laboratory settings, and has been used in a variety of scientific research applications.

科学的研究の応用

Ethylene and Its Precursors in Plant Biology

Research on ethylene, a simple two-carbon atom molecule, and its precursors like 1-aminocyclopropane-1-carboxylic acid (ACC) highlights the importance of these compounds in plant biology. Ethylene affects various plant processes, including growth and stress responses. ACC, as ethylene's precursor, has roles beyond just being a step in ethylene biosynthesis, such as in plant growth facilitation and stress susceptibility reduction when metabolized by bacteria using ACC-deaminase. This research underscores the complexity and significance of ethylene and its related compounds in plant physiology (B. V. D. Poel & D. Straeten, 2014).

Genotoxicity of Ethylating Agents

A study on 1-Ethyl-1-nitrosourea (ENU) demonstrates its mutagenic effects across various mutagenicity tests from viruses to mammalian germ cells, emphasizing the dual action of ethylation and carbamoylation. Such research into ethylating agents provides insights into the mechanisms of mutation induction and the potential for these compounds to cause genetic alterations and tumors in mammals (T. Shibuya & K. Morimoto, 1993).

Toxicological Reviews of Organic Compounds

The examination of ethyl carbamate in foods and beverages, classified as a group 2A carcinogen, illustrates the concerns over low-level toxic chemicals in consumer products. This review discusses ethyl carbamate's genotoxic and carcinogenic properties, highlighting the importance of understanding the health impacts of such compounds (J. Weber & V. Sharypov, 2009).

Synthesis and Application of Chemical Compounds

Research into the conversion of plant biomass to furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, explores alternative feedstocks for the chemical industry. This work highlights the potential of plant-derived chemicals to replace non-renewable hydrocarbon sources, indicating the scientific interest in sustainable and versatile chemical compounds (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Enzymology and Metabolism of Arsenic

The enzymology of arsenic metabolism offers insights into the biotransformation of inorganic arsenic to less toxic species. Studies identifying key proteins involved in arsenic biotransformation illuminate the pathways through which organisms detoxify arsenic, suggesting a broader interest in understanding how living systems metabolize and neutralize toxic substances (H. Aposhian, R. Zakharyan, M. Avram, A. Sampayo-Reyes, & Michael L Wollenberg, 2004).

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as 2-aminothiazole derivatives, have shown promising results in anticancer drug discovery . They exhibit a target-specific advanced mechanism of action, including DNA intercalation, apoptosis induction, angiogenesis inhibition, and cytotoxicity .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

特性

IUPAC Name |

ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-5-16-11(15)7-6(2)8(17-9(7)12)10(14)13(3)4/h5,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMVGKEJXTNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352733 |

Source

|

| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

CAS RN |

217962-82-8 |

Source

|

| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)

![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)

![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)

![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)

![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)